4-(呋喃-2-基甲硫基甲基)-苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

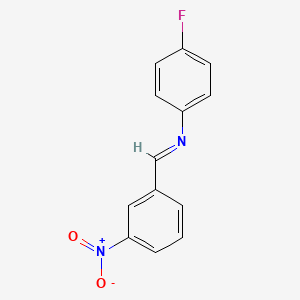

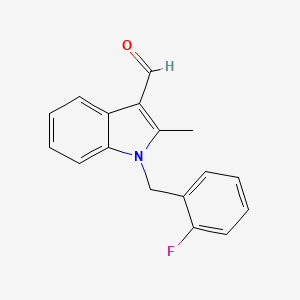

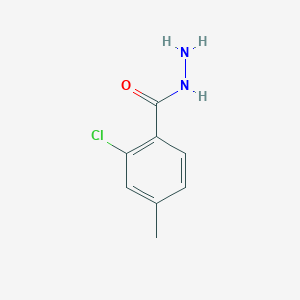

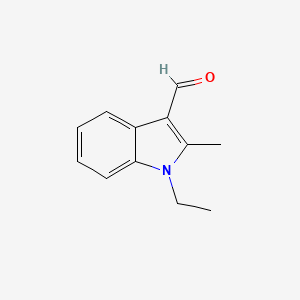

4-(Furan-2-ylmethylsulfanylmethyl)-benzoic acid is a chemical compound that is not directly described in the provided papers. However, the papers do discuss related furan compounds and their synthesis, which can provide insights into the potential characteristics and synthesis of the compound . Furan derivatives are of interest due to their presence in various bioactive molecules and their potential applications in pharmaceuticals and materials science .

Synthesis Analysis

The synthesis of furan derivatives typically involves multi-step reactions that may include the formation of furan rings or the attachment of functional groups to pre-existing furan structures. For example, the synthesis of 4-((furan-2-ylmethyl)amino)benzoic acid involves a two-step reaction, starting with the formation of the furan compound followed by the introduction of the amino group . Similarly, the synthesis of benz indeno[2,1-d]furan-10-ones from 2-(2-benzofuranyl)benzoic acids involves intramolecular cyclization, indicating that furan compounds can be manipulated to form complex structures .

Molecular Structure Analysis

The molecular structure of furan derivatives is often confirmed using techniques such as FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction . Density functional theory (DFT) calculations are also used to predict and compare molecular structures, providing a theoretical basis for understanding the physical and chemical properties of these compounds . The molecular electrostatic potential and frontier molecular orbitals are investigated to gain further insights into the reactivity and stability of the molecules .

Chemical Reactions Analysis

Furan compounds can undergo various chemical reactions, including oxidation and Diels-Alder reactions. For instance, fursemide, a furan derivative, was oxidized by diperiodatocuprate(III) in an alkaline medium, leading to the formation of furfuraldehyde and other products . The Diels-Alder reaction, a key step in the synthesis of benzoic acid derivatives from furan, involves the reaction of furan with acrylic acid or methyl acrylate, followed by dehydration to yield the desired benzoic acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of furan derivatives are influenced by their molecular structure. The kinetic study of the oxidation of fursemide provides information on the reaction rates and the influence of temperature and reactant concentrations on the reaction . The Diels-Alder reaction's efficiency is affected by the choice of catalyst and reaction conditions, such as temperature and the presence of solvents or additives . These studies contribute to a better understanding of the reactivity and stability of furan compounds, which is essential for their practical applications.

科学研究应用

苯甲酸及其衍生物的合成:Mahmoud等人(2015年)探讨了从呋喃和丙烯酸甲酯出发合成苯甲酸的过程,涉及Diels–Alder和脱水反应。这项研究对理解涉及呋喃衍生物的化学途径具有重要意义,如4-(呋喃-2-基甲硫基甲基)-苯甲酸(Mahmoud, Yu, Gorte, & Lobo, 2015)。

氧化研究:Angadi和Tuwar(2010年)研究了呋塞米的氧化,这是一种与4-(呋喃-2-基甲硫基甲基)-苯甲酸相关的化合物。该研究提供了关于呋喃衍生物在氧化条件下化学行为的见解(Angadi & Tuwar, 2010)。

抗菌活性:Sodha等人(2003年)报道了与4-(呋喃-2-基甲硫基甲基)-苯甲酸相关的化合物的合成和抗菌活性,突显了其在医药应用中的潜力(Sodha, Hirpara, Trivedi, Khatri, & Parikh, 2003)。

杀螨活性:Li等人(2022年)研究了辛酸-3,4-四氢呋喃二酯衍生物的杀螨活性,展示了呋喃衍生物在害虫控制应用中的潜力(Li et al., 2022)。

手性多元醇的对映选择性合成:Di Nardo等人(1996年)探讨了使用呋喃衍生物合成1,3-多元醇的对映选择性合成。这项研究有助于理解有机化学中的不对称合成(Di Nardo, Jeroncic, Lederkremer, & Varela, 1996)。

席夫碱的抗菌活性:Parekh等人(2005年)合成了4-氨基苯甲酸的席夫碱并评估了其抗菌活性,表明了呋喃衍生物在抗菌应用中的潜力(Parekh, Inamdhar, Nair, Baluja, & Chanda, 2005)。

D-氨基酸氧化酶的抑制:Klein(1953年)研究了芳香酸(包括呋喃衍生物)对D-氨基酸氧化酶的抑制作用。这项研究有助于我们理解酶抑制机制(Klein, 1953)。

抗氧化活性:Point等人(1998年)研究了抗坏血酸和肉桂酸衍生物的抗氧化活性,包括呋喃衍生物。这项研究突显了呋喃化合物在抗氧化应用中的潜力(Point, Coudert, Léal, Rubat, Sautou-Miranda, Chopineau, & Couquelet, 1998)。

作用机制

Target of Action

A structurally similar compound, 4-(3,5-dimethylphenoxy)-5-(furan-2-ylmethylsulfanylmethyl)-3-iodo-6-methylpyridin-2 (1h)-one, has been reported to target the gag-pol polyprotein .

Mode of Action

Furan derivatives are known to exhibit a wide range of biological and pharmacological properties , suggesting that they may interact with their targets in a variety of ways.

Biochemical Pathways

Furan platform chemicals (fpcs) derived from biomass, such as furfural and 5-hydroxy-methylfurfural, have been discussed . These FPCs can be economically synthesized from biomass and have a wide range of applications .

Result of Action

Furan-containing compounds are known to exhibit a wide range of advantageous biological and pharmacological characteristics .

Action Environment

The suzuki–miyaura (sm) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, is known for its exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent . This suggests that environmental factors could potentially influence the action of compounds like 4-(Furan-2-ylmethylsulfanylmethyl)-benzoic acid.

属性

IUPAC Name |

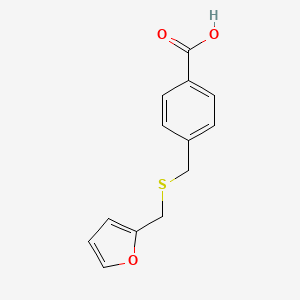

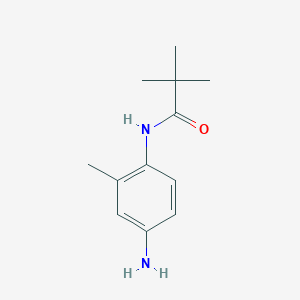

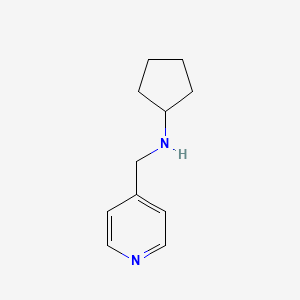

4-(furan-2-ylmethylsulfanylmethyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O3S/c14-13(15)11-5-3-10(4-6-11)8-17-9-12-2-1-7-16-12/h1-7H,8-9H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKWFODPJEKPJPA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CSCC2=CC=C(C=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10351095 |

Source

|

| Record name | 4-(Furan-2-ylmethylsulfanylmethyl)-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10351095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Furan-2-ylmethylsulfanylmethyl)-benzoic acid | |

CAS RN |

312517-86-5 |

Source

|

| Record name | 4-(Furan-2-ylmethylsulfanylmethyl)-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10351095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(2,4-Dichlorobenzyl)oxy]benzoic acid](/img/structure/B1298512.png)

![1-[2-(4-Fluoroanilino)-4-methyl-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B1298514.png)